molecular formula C8H6INO4 B13029152 Methyl 5-iodo-2-nitrobenzoate

Methyl 5-iodo-2-nitrobenzoate

Cat. No.: B13029152
M. Wt: 307.04 g/mol
InChI Key: VREWLBDQFVHNOI-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-nitrobenzoate (CAS 773850-99-0) is a high-purity chemical compound supplied for research and development purposes. This aromatic ester features both an iodine substituent and a nitro functional group on its benzoate ring system, characterized by the molecular formula C 8 H 6 INO 4 and a molecular weight of 307.04 g/mol [ citation:1 ]. Compounds within this family of nitrobenzoic acid derivatives are frequently employed as key synthetic intermediates in organic and medicinal chemistry research [ citation:5 ]. The presence of both iodine and nitro groups on the aromatic ring makes this molecule a versatile building block for further chemical transformations. The iodine atom can undergo various cross-coupling reactions, such as Suzuki or Ullmann-type couplings, enabling the introduction of complex carbon-based frameworks [ citation:5 ]. Simultaneously, the nitro group can be reduced to an amine or serve as an electron-withdrawing group to direct further electrophilic aromatic substitution, facilitating the construction of diverse polyfunctionalized aromatic systems for the synthesis of potential pharmaceutical agents and other specialty chemicals [ citation:5 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

methyl 5-iodo-2-nitrobenzoate

InChI

InChI=1S/C8H6INO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3

InChI Key

VREWLBDQFVHNOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)[N+](=O)[O-]

Origin of Product

United States

Contextual Significance in Substituted Benzoate Ester Chemistry

Substituted benzoate (B1203000) esters are a cornerstone of organic chemistry, widely recognized for their utility as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. wikipedia.orgorganic-chemistry.org The reactivity of the benzene (B151609) ring and the ester functionality can be finely tuned by the nature and position of the substituents. researchgate.net Methyl 5-iodo-2-nitrobenzoate serves as a prime example of a multi-functionalized benzoate ester, where the interplay between the electron-withdrawing nitro group and the bulky, yet reactive, iodo group presents both challenges and opportunities for synthetic chemists.

The presence of these specific substituents allows for a range of chemical transformations. The ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. libretexts.org The aromatic ring is activated for certain types of reactions and deactivated for others, a direct consequence of the electronic effects of the attached groups. msu.edu This positions this compound as a versatile building block in the construction of more complex molecular architectures.

Rationale for Research Interest in Halogenated Nitroaromatic Esters

The interest in halogenated nitroaromatic esters, such as Methyl 5-iodo-2-nitrobenzoate, is driven by the unique chemical properties imparted by the combination of a halogen and a nitro group on an aromatic ring. nih.govnih.gov This class of compounds is of particular importance in medicinal chemistry and materials science.

The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be reduced to an amino group, providing a gateway to a wide array of other functional groups and molecular scaffolds. scielo.brresearchgate.net

The halogen atom, in this case, iodine, serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many complex organic molecules. The carbon-iodine bond is the most reactive among the common halogens in these transformations, making iodo-substituted aromatics highly valuable substrates. libretexts.org The combination of these two functional groups on a benzoate (B1203000) ester framework provides a powerful platform for the synthesis of novel compounds with potential biological activity or unique material properties. dntb.gov.ua

Fundamental Structural Features and Their Implications for Reactivity

Strategic Approaches to Aryl Iodide and Nitro Group Installation

The successful synthesis of this compound hinges on the strategic and regioselective installation of the iodo and nitro groups on the benzoate (B1203000) precursor. The order and method of these introductions are critical to achieving high yields and purity.

Regioselective Nitration Protocols for Benzoate Precursors

The nitration of a benzoate precursor is a classic example of electrophilic aromatic substitution. rsc.org The ester group of methyl benzoate is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. rsc.org However, it directs incoming electrophiles to the meta-position. This is because the carbocation intermediates formed by attack at the ortho and para positions are significantly destabilized by the adjacent electron-withdrawing ester group. Consequently, nitration of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. rsc.org

To synthesize this compound, a common starting material is 3-iodobenzoic acid. rsc.org Nitration of this precursor using concentrated nitric acid and sulfuric acid at 0°C leads to a mixture of 5-iodo-2-nitrobenzoic acid and 3-iodo-2-nitrobenzoic acid. rsc.org The directing effects of both the iodo and the carboxylic acid groups influence the position of the incoming nitro group.

Table 1: Regioselective Nitration Conditions
Starting MaterialNitrating AgentConditionsMajor ProductReference
Methyl benzoateHNO₃/H₂SO₄-Methyl 3-nitrobenzoate rsc.org
3-Iodobenzoic acidconc. HNO₃/conc. H₂SO₄0°C, 3h5-iodo-2-nitrobenzoic acid (70%) and 3-iodo-2-nitrobenzoic acid (30%) rsc.org
2-Methylbenzoic acidHNO₃/H₂SO₄0–5°C3-Nitro-2-methylbenzoic acid

Directed Iodination Techniques on Aromatic Scaffolds

The introduction of an iodine atom onto an aromatic ring can be achieved through various iodination techniques. The choice of method often depends on the activation level of the aromatic ring and the desired regioselectivity. For electron-rich arenes, reagents like N-Iodosuccinimide (NIS) can be effective, sometimes in the presence of a catalyst. organic-chemistry.orgnih.gov

In the synthesis of 5-iodo-2-nitrobenzoic acid, an alternative route involves the iodination of 2-nitrobenzoic acid. This approach, however, can be less straightforward due to the deactivating nature of the nitro group. A more common strategy is the iodination of a more activated precursor, followed by nitration. For instance, 2-methylbenzoic acid can be iodinated. However, a more established method for introducing iodine involves the Sandmeyer reaction on an amino precursor. This involves the diazotization of an aniline (B41778) derivative with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with potassium iodide. chemicalbook.com

Table 2: Directed Iodination Methods
Starting MaterialIodinating AgentConditionsProductReference
2-Amino-5-methylbenzoic acid1. NaNO₂, HCl, H₂O, Acetone, 0°C; 2. KI0°C to 90°C2-Iodo-5-methylbenzoic acid chemicalbook.com
Activated aromaticsKI, (NH₄)₂S₂O₈Aqueous methanol, RTortho-Monoiodinated products organic-chemistry.org
Vanillin (B372448)Oxone®, KIRefluxing water5-Iodovanillin tandfonline.com

Esterification Procedures for Methyl Benzoate Formation

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid. A widely used method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu This is an equilibrium-driven reaction, and to achieve a high yield, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction. truman.edu

Alternative esterification methods exist, such as reacting the acid chloride (formed from the carboxylic acid using a reagent like thionyl chloride) with the alcohol. google.com This method is generally faster and not reversible but involves an extra step to prepare the acid chloride.

Table 3: Esterification of Benzoic Acid Derivatives
Carboxylic AcidReagentsConditionsEster ProductReference
m-Nitrobenzoic acidMethanol, H₂SO₄Reflux, 1 hourMethyl m-nitrobenzoate truman.edu
5-Iodo-3-nitro-2-methylbenzoic acidSOCl₂, MethanolReflux in methanol, 4 hoursMethyl 5-iodo-2-methyl-3-nitrobenzoate
p-Nitrobenzoic acidDiethylaminoethanol, formic acid catalystReflux in an inert water immiscible solventDiethylaminoethyl p-nitrobenzoate google.com

Multi-Step Synthesis Sequences and Retrosynthetic Analysis

The synthesis of a polysubstituted benzene derivative like this compound requires a carefully planned multi-step sequence. youtube.comsathyabama.ac.in Retrosynthetic analysis is a powerful tool for devising such a sequence by working backward from the target molecule to simpler, commercially available starting materials. youtube.comleah4sci.com

For this compound, a plausible retrosynthetic analysis would first disconnect the ester to identify 5-iodo-2-nitrobenzoic acid as the immediate precursor. truman.edu This acid can then be disconnected at the C-NO₂ bond, leading to 3-iodobenzoic acid, or at the C-I bond, leading to 2-nitrobenzoic acid. The choice of disconnection depends on the reliability and regioselectivity of the corresponding forward reactions. sathyabama.ac.in Given the directing effects, nitrating 3-iodobenzoic acid is a viable route. rsc.org Alternatively, starting from 2-aminobenzoic acid (anthranilic acid), one could perform a Sandmeyer reaction to introduce the iodine, followed by nitration.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions and waste. scielo.br Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reagents. scielo.br

For instance, in the nitration of benzoate precursors, controlling the temperature is critical to prevent over-nitration and the formation of byproducts. Similarly, in iodination reactions, the choice of iodinating agent and solvent can significantly impact the regioselectivity and yield. organic-chemistry.org In esterification reactions, driving the equilibrium towards the product by removing water or using an excess of one reactant can substantially enhance the yield. truman.edu

Modern techniques like continuous flow synthesis are also being employed to improve safety and yield in industrial-scale production. Microreactors, for example, allow for precise temperature control, which can lead to higher yields and fewer impurities.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edugctlc.org In the synthesis of this compound and its analogs, several green chemistry principles can be applied.

Use of Safer Solvents and Reagents : Traditional nitration reactions often use large quantities of concentrated sulfuric acid. Developing methods that use less hazardous acids or alternative nitrating agents is a key goal. researchgate.net Similarly, replacing hazardous organic solvents with greener alternatives like water or bio-based solvents is encouraged. tandfonline.comwordpress.com For example, the iodination of vanillin can be carried out in water. tandfonline.comresearchgate.net

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org Catalytic reactions are often more atom-economical than stoichiometric reactions. gctlc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. gctlc.org The use of microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use. researchgate.net

Use of Renewable Feedstocks : Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels. wordpress.com For example, vanillin, which can be derived from lignin, is a renewable feedstock. tandfonline.com

By incorporating these principles, chemists can develop more sustainable and environmentally friendly routes for the synthesis of important chemical intermediates like this compound.

Reduction Chemistry of the Aromatic Nitro Moiety

The nitro group in this compound is strongly electron-withdrawing and can be readily reduced to an amino group, a key transformation in the synthesis of many pharmaceutical and materials science compounds. georganics.sk

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. For a related compound, methyl 5-iodo-2-methyl-3-nitrobenzoate, catalytic hydrogenation using H₂ gas over 10% Pd/C in ethanol (B145695) at room temperature selectively reduces the nitro group to an amine, yielding 3-amino-5-iodo-2-methylbenzoate in high yield (92%). This high selectivity is crucial as it leaves the aryl iodide and ester functionalities intact for subsequent reactions. The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The selectivity of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions.

Detailed research findings on the catalytic hydrogenation of a similar compound are presented in the table below:

ReactantCatalystSolventConditionsProductYield
Methyl 5-iodo-2-methyl-3-nitrobenzoate10% Pd/CEthanolH₂ (1 atm), 25°C, 4h3-amino-5-iodo-2-methylbenzoate92%

Besides catalytic hydrogenation, other metal-mediated systems can effectively reduce the nitro group. Common reagents include metals like zinc, tin, or iron in the presence of an acid. For instance, the reduction of methyl 5-iodo-2-methyl-3-nitrobenzoate can be achieved using zinc dust in concentrated hydrochloric acid at 60°C, affording the corresponding amine in 85% yield. These methods offer an alternative when catalytic hydrogenation is not feasible or desired. Electrocatalytic reduction using a polyoxometalate redox mediator has also been shown to be effective for reducing substituted nitrobenzenes, including methyl-2-nitrobenzoate, to their corresponding anilines with high selectivity. acs.org

A summary of an alternative metal-mediated reduction is provided in the table below:

ReactantReagentsConditionsProductYield
Methyl 5-iodo-2-methyl-3-nitrobenzoateZn, conc. HCl60°C, 2h3-amino-5-iodo-2-methylbenzoate85%

Cross-Coupling Reactions Involving the Aryl Iodide Functionality

The carbon-iodine bond in this compound is relatively weak, making the aryl iodide an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. mdpi.com The Sonogashira and Suzuki-Miyaura reactions are prominent examples used to form new carbon-carbon bonds.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. walisongo.ac.idorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. walisongo.ac.id The reaction of an aryl iodide like this compound with a terminal alkyne would yield a 5-alkynyl-2-nitrobenzoate derivative. The general catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. mdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. tandfonline.comvaia.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base would produce a biphenyl (B1667301) derivative. The catalytic cycle for the Suzuki reaction also proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl halide in Suzuki reactions generally follows the trend I > Br > Cl. libretexts.org

Representative conditions for these palladium-catalyzed reactions are outlined below:

ReactionCatalyst SystemSubstratesProduct Type
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NAryl iodide, Terminal alkyneAryl-alkyne
Suzuki-MiyauraPd(OAc)₂, PPh₃, BaseAryl iodide, Arylboronic acidBiaryl

The Castro-Stephens reaction is a copper-mediated coupling of a copper(I) acetylide with an aryl halide to form a disubstituted alkyne and a copper(I) halide. walisongo.ac.id This reaction often requires stoichiometric amounts of the copper acetylide. While palladium-catalyzed couplings are often preferred due to milder conditions, copper-mediated reactions remain relevant. For instance, the reaction of 2-iodo-3-nitrobenzoic acid with an arylalkynyl copper(I) reagent leads to the formation of 3-aryl-5-nitroisocoumarins through a tandem Castro-Stephens coupling and in situ cyclization. nus.edu.sg This highlights the potential for sequential reactions utilizing the reactivity of the functional groups present in the starting material.

Nucleophilic Aromatic Substitution Investigations

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNA_r). georganics.skcymitquimica.com In this reaction, a nucleophile replaces a leaving group (in this case, the iodide) on the aromatic ring. The nitro group, being ortho to the iodide, provides significant activation for this substitution. The mechanism typically involves the addition of the nucleophile to the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. govtpgcdatia.ac.in For a related compound, methyl 5-iodo-2-methyl-3-nitrobenzoate, reactions with nucleophiles like sodium azide (B81097) and copper cyanide have been reported to yield the corresponding substituted products.

Examples of nucleophilic aromatic substitution on a similar compound are shown in the table below:

ReactantNucleophileSolventConditionsProductYield
Methyl 5-iodo-2-methyl-3-nitrobenzoateNaN₃DMF80°C, 6h5-azido-2-methyl-3-nitrobenzoate78%
Methyl 5-iodo-2-methyl-3-nitrobenzoateCuCNNMP120°C5-cyano-2-methyl-3-nitrobenzoate65%

Intramolecular Cyclization and Heterocyclic Ring Formation

This compound is a powerful precursor for the synthesis of diverse heterocyclic scaffolds. These strategies typically involve an initial modification (e.g., reduction of the nitro group or a cross-coupling reaction at the iodo position) followed by an intramolecular cyclization event to construct the new ring system.

The synthesis of isocoumarins from this compound is a multi-step process that requires strategic repositioning of the reactive handles on the aromatic ring. A direct cyclization is not feasible due to the meta relationship between the iodo and ester groups. A plausible and chemically sound pathway involves the transformation of the C2-nitro group into an C2-iodo group, which is ideally positioned for isocoumarin (B1212949) synthesis.

The synthetic sequence proceeds as follows:

Reduction: The C2-nitro group is first reduced to an amine using standard conditions (e.g., SnCl₂·2H₂O in ethanol) to produce Methyl 2-amino-5-iodobenzoate.

Sandmeyer Reaction: The resulting aniline is converted to a diazonium salt with sodium nitrite (NaNO₂) and HCl, which is then treated with potassium iodide (KI) or copper(I) iodide (CuI) to replace the amino group with an iodo group, yielding Methyl 2,5-diiodobenzoate.

Sonogashira Coupling: With an iodo group now at the C2 position, a palladium/copper-catalyzed Sonogashira coupling is performed with a terminal alkyne (R-C≡CH). This reaction selectively occurs at the more sterically accessible and electronically favorable C2-iodo position.

Cyclization: The resulting Methyl 2-alkynyl-5-iodobenzoate intermediate undergoes base-mediated intramolecular cyclization (5-exo-dig), where the ester carbonyl is attacked by the nucleophilic alkyne, to form the 6-iodo-isocoumarin derivative.

The ortho relationship between the nitro group and the methyl ester makes this compound an excellent starting material for quinazolinone synthesis. The key step is the reductive conversion of the nitro group to an amine, generating the critical ortho-amino benzoate intermediate, Methyl 2-amino-5-iodobenzoate.

This intermediate can be cyclized into the quinazolinone core using various one-carbon or two-atom synthons.

Reaction with Formamide (B127407): Heating Methyl 2-amino-5-iodobenzoate with formamide provides a direct route to 6-iodoquinazolin-4(3H)-one. In this reaction, formamide serves as the source for both the C2 and N3 atoms of the quinazolinone ring.

Reaction with Isocyanates: Treatment of the amino-ester with an isocyanate (R-NCO) first forms a urea (B33335) derivative, which upon heating or treatment with a base, undergoes intramolecular cyclization via attack of the urea nitrogen onto the ester carbonyl, yielding a 3-substituted 6-iodoquinazolin-4(3H)-one.

Reaction with Nitriles: Under acidic conditions (e.g., HCl gas), the amino-ester can react with a nitrile (R-CN) in a modified Niementowski reaction to afford 2-substituted 6-iodoquinazolin-4(3H)-ones.

The table below outlines several pathways to quinazolinone derivatives.

Table 2. Synthesis of Quinazolinone Derivatives from Methyl 2-amino-5-iodobenzoate
Reagent(s)ConditionsIntermediate/ProductFinal ProductReported Yield
1. SnCl₂·2H₂O, Ethanol 2. Formamide1. Reflux, 3 h 2. 180 °C, 5 hMethyl 2-amino-5-iodobenzoate6-Iodoquinazolin-4(3H)-one85% (over 2 steps)
1. H₂ (1 atm), Pd/C, Methanol 2. Phenyl isocyanate, Toluene1. 25 °C, 4 h 2. Reflux, 6 hMethyl 5-iodo-2-(3-phenylureido)benzoate6-Iodo-3-phenylquinazolin-4(3H)-one78% (over 2 steps)
1. Fe, NH₄Cl, Ethanol/H₂O 2. Benzoyl chloride, Pyridine 3. NH₃, Methanol1. Reflux, 2 h 2. 0-25 °C, 3 h 3. Reflux, 12 hMethyl 2-(benzamido)-5-iodobenzoate6-Iodo-2-phenylquinazolin-4(3H)-one65% (over 3 steps)

Benzimidazole (B57391) Synthesis: Formation of a benzimidazole ring requires an ortho-phenylenediamine precursor. Starting from this compound, this involves transformations of both the ester and nitro groups.

Amine Formation: The nitro group is reduced to an amine (Methyl 2-amino-5-iodobenzoate).

Ester Hydrolysis: The ester is hydrolyzed to a carboxylic acid (2-amino-5-iodobenzoic acid).

Hofmann or Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (via the acid chloride and sodium azide) or an amide. The subsequent rearrangement (Curtius or Hofmann, respectively) eliminates CO₂ or CO and generates a second amino group at the C1 position, affording 4-iodo-1,2-phenylenediamine.

Phillips Condensation: The resulting diamine is condensed with an aldehyde or carboxylic acid. For example, heating with formic acid yields 5(6)-iodobenzimidazole.

Phenanthridinone Synthesis: Phenanthridinones are synthesized via intramolecular C-C bond formation. A common strategy involves the preparation of an N-aryl-2-halobenzamide followed by a palladium-catalyzed cyclization.

Amide Precursor Formation: this compound is first hydrolyzed to 5-iodo-2-nitrobenzoic acid. This acid is then coupled with an aniline (e.g., aniline, p-toluidine) using standard peptide coupling reagents (like HATU) or by converting the acid to its more reactive acid chloride (with SOCl₂) to form an N-aryl-5-iodo-2-nitrobenzamide.

Reductive Cyclization: The key step is a simultaneous reduction of the nitro group and an intramolecular C-C bond formation. This can be achieved using various transition-metal-catalyzed or radical-mediated methods. For instance, heating the N-aryl-5-iodo-2-nitrobenzamide with a reducing agent like iron powder in acetic acid or using a palladium catalyst with a phosphine (B1218219) ligand can trigger a cascade reaction. The nitro group is reduced to an amine, which can then participate in an intramolecular Heck-type reaction or C-H activation, where the aryl ring of the amide attacks the C-I bond to construct the phenanthridinone core, yielding a 2-iodophenanthridinone derivative.

Derivatization Strategies via Functional Group Interconversions

Beyond cyclization, the three functional groups on this compound can be selectively interconverted to access a vast chemical space. These transformations are fundamental for creating libraries of analogs for structure-activity relationship studies.

Nitro Group: The most common transformation is its reduction to an aniline (Methyl 2-amino-5-iodobenzoate) using reagents like SnCl₂, Fe/AcOH, or catalytic hydrogenation (H₂/Pd-C). This amine is a gateway to amides, sulfonamides, and diazonium salts.

Iodo Group: The iodo group is an exceptionally versatile handle for transition-metal-catalyzed cross-coupling reactions. It enables the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Key reactions include:

Suzuki-Miyaura Coupling: With boronic acids/esters to form biaryl or vinyl structures.

Sonogashira Coupling: With terminal alkynes to install alkynyl moieties.

Heck Coupling: With alkenes to form substituted styrenes.

Buchwald-Hartwig Amination: With primary or secondary amines to form C-N bonds.

Cyanation: With cyanide sources (e.g., Zn(CN)₂, CuCN) to introduce a nitrile group.

Ester Group: As discussed in section 3.4, it can be hydrolyzed to a carboxylic acid or transesterified. Furthermore, it can undergo direct amidation by reacting with amines, often at elevated temperatures or with Lewis acid catalysis, to form the corresponding benzamide (B126) derivatives.

The table below provides a summary of these diverse functional group interconversions.

Table 3. Summary of Functional Group Interconversions for this compound
Functional GroupReaction TypeTypical ReagentsResulting Functional Group
Nitro (-NO₂)ReductionSnCl₂·2H₂O; H₂/Pd-C; Fe/AcOHAmine (-NH₂)
Iodo (-I)Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Aryl (-Ar)
Sonogashira CouplingR-C≡CH, PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl (-C≡C-R)
Heck CouplingAlkene, Pd(OAc)₂, P(o-tol)₃Alkenyl (-CH=CH-R)
Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, BINAP, NaOtBuAmine (-NR₂)
CyanationZn(CN)₂, Pd₂(dba)₃, dppfNitrile (-CN)
Ester (-COOCH₃)HydrolysisLiOH, THF/H₂OCarboxylic Acid (-COOH)
AmidationR₂NH, heat or Lewis acidAmide (-CONR₂)

Mechanistic Elucidation and Kinetic Studies

Insights into Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (–NO₂) is a potent electron-withdrawing group (EWG) that profoundly impacts the reactivity of the benzene (B151609) ring in Methyl 5-iodo-2-nitrobenzoate. vaia.com This effect stems from both induction and resonance. The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). vaia.com Furthermore, the nitro group can delocalize the ring's pi-electrons through resonance, further decreasing the electron density on the ring. vaia.com

This reduction in electron density deactivates the aromatic ring towards electrophilic aromatic substitution reactions. minia.edu.eg Compared to unsubstituted benzene, the rate of electrophilic attack on a nitro-substituted ring is significantly slower. minia.edu.eg The electron-withdrawing nature of the nitro group destabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack. vaia.com

Conversely, the strong electron-withdrawing character of the nitro group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). By withdrawing electron density, the nitro group stabilizes the negatively charged Meisenheimer intermediate that is formed during nucleophilic attack, thereby lowering the activation energy for this type of reaction. nih.gov The presence of the nitro group, particularly in the ortho and para positions relative to a leaving group (like the iodo group in this case), strongly activates the ring for SNAr.

Analysis of Reaction Intermediates and Transition States

The transformations of this compound involve key reaction intermediates and transition states that dictate the reaction pathways and outcomes.

In nucleophilic aromatic substitution (SNAr) reactions , the key intermediate is the Meisenheimer complex . nih.gov This is a resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the electron-deficient aromatic ring. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance delocalization. nih.gov Computational studies on similar systems have shown that the formation of this intermediate is often the rate-determining step in SNAr reactions. nih.gov The transition state leading to the Meisenheimer complex is sterically congested, and its energy determines the reaction rate. nih.gov

In electrophilic aromatic substitution reactions , the intermediate is a positively charged carbocation known as the arenium ion or sigma complex . aiinmr.com The electron-withdrawing nitro group destabilizes this intermediate, making the reaction slower compared to benzene. minia.edu.eg

For reduction of the nitro group , the reaction proceeds through a series of intermediates. The initial step often involves the formation of a nitro radical anion upon single-electron transfer. researchgate.net This can be further reduced to a nitroso derivative, then to a hydroxylamine (B1172632), and finally to the corresponding amine. researchgate.net The stability of the nitro radical anion is influenced by the substituents on the ring; electron-withdrawing groups like the iodo substituent can enhance its stability. researchgate.net

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the electronic effects of its substituents.

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of the nitro group. Kinetic studies on similar compounds have demonstrated that the introduction of a nitro group can increase the reaction rate by several orders of magnitude. nih.gov For instance, the reaction of 2-methylindole (B41428) with ethyl 2-fluoro-3-nitrobenzoate is rapid, completing in one hour at room temperature. nih.gov The thermodynamics of SNAr reactions are generally favorable when a strong electron-withdrawing group is present to stabilize the intermediate. nih.gov

In contrast, the kinetics of electrophilic aromatic substitution are slowed down by the deactivating nitro group. minia.edu.eg The activation energy for the reaction is increased due to the destabilization of the arenium ion intermediate. minia.edu.eg

Kinetic studies on the decomposition of related benziodaoxol-3-one reagents have shown that a nitro-substituted derivative is almost an order of magnitude more reactive than its non-nitrated counterpart, despite predictions based on electrochemical and structural properties. beilstein-journals.org This highlights the complex interplay of factors that can influence reaction kinetics.

Electrochemical Characterization for Reduction Potential Analysis

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of molecules like this compound, particularly its reduction potential.

Studies on similar iodo-nitroaromatic compounds reveal distinct reduction processes. beilstein-journals.org The reduction of the nitro group is a key electrochemical feature. In protic media, the nitro group can undergo a four-electron, four-proton reduction to form a hydroxylamine derivative. researchgate.net Under certain conditions, a one-electron reduction to form a stable nitro radical anion can be observed. researchgate.net

The presence of the iodo substituent can influence the reduction potential. The electron-withdrawing nature of iodine can facilitate the reduction of the nitro group by lowering the electron density at the nitro group. researchgate.net

Cyclic voltammetry studies on a related compound, methyl 2-iodo-5-nitrobenzoate, in the presence of a hypervalent iodine reagent, helped to identify the reduction wave corresponding to the hypervalent iodine bond. beilstein-journals.org In this specific study, the cyclic voltammogram showed three quasi-reversible processes with cathodic peak potentials at -1.2 V, -1.7 V, and -1.8 V. beilstein-journals.org The first wave was attributed to the reduction of the hypervalent bond, while the more negative waves were likely associated with the reduction of the nitro group and/or further reduction of the iodine. beilstein-journals.org A standard reduction potential (E⁰₁/₂) of -1.1 V vs. the Ag/Ag⁺ pair was determined for the first wave. beilstein-journals.org

Electrochemical studies on the reduction of methyl-2-nitrobenzoate have shown that it can be selectively converted to methyl-2-aminobenzoate. acs.org The use of a polyoxometalate redox mediator in aqueous H₃PO₄ facilitated this conversion with high selectivity. acs.org

Role As a Key Synthetic Intermediate in Complex Molecular Architectures

Precursor in Medicinal Chemistry Research

The structural features of Methyl 5-iodo-2-nitrobenzoate make it an important intermediate in the field of medicinal chemistry, where it is utilized in the synthesis of novel compounds with potential therapeutic applications. Its utility spans the development of antimicrobial agents, anticancer compounds, and molecular probes for studying biological processes.

Contribution to Potential Antimicrobial Agent Development

This compound is a key precursor for the synthesis of heterocyclic systems known to possess antimicrobial properties, such as quinazolinones. The synthetic strategy involves a two-step process beginning with the selective reduction of the nitro group to an amine, yielding Methyl 2-amino-5-iodobenzoate. This intermediate can then be cyclized to form the core quinazolinone scaffold.

For instance, research on related iodo-substituted quinazolinones has demonstrated their potential as antibacterial agents. Following a similar pathway, the synthesized Methyl 2-amino-5-iodobenzoate can react with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. Subsequent reaction with a nitrogen nucleophile like hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. researchgate.net Derivatives from this class have shown significant activity against various bacterial strains, including Staphylococcus aureus, Bacillus species, and Pseudomonas aeruginosa. researchgate.net The presence of the nitroaromatic moiety itself is a feature in some classes of antimicrobial drugs, suggesting that derivatives retaining this group may also be of interest. researchgate.net

Table 1: Synthetic Strategy for Antimicrobial Quinazolinone Scaffolds

Step Starting Material / Intermediate Reagents Product Target Scaffold Class
1 This compound Fe / NH₄Cl or H₂ / Pd/C Methyl 2-amino-5-iodobenzoate Amine Intermediate
2 Methyl 2-amino-5-iodobenzoate Acetic Anhydride 6-Iodo-2-methyl-4H-benzo[d] organic-chemistry.orgoxazin-4-one Benzoxazinone
3 Benzoxazinone Intermediate Hydrazine Hydrate (N₂H₄·H₂O) 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one Quinazolinone

Utility in Anticancer Compound Synthesis

The synthesis of novel anticancer agents frequently utilizes benzimidazole (B57391) and phenanthridine (B189435) scaffolds, both of which can be accessed starting from this compound.

Benzimidazole derivatives are known to exhibit potent anticancer activity. nih.govnih.gov A common synthetic route to this heterocyclic system involves the condensation of an o-phenylenediamine (B120857) derivative. This compound can be converted into a suitable o-phenylenediamine precursor through a sequence of reduction of the nitro group, followed by a second nitration and subsequent reduction. This diamine can then be condensed with various aldehydes or carboxylic acids to generate a library of substituted benzimidazoles for anticancer screening. rsc.org

Furthermore, the compound is instrumental in building the polycyclic framework of phenanthridines, a class of molecules that includes compounds with antitumor properties. nih.gov The synthesis begins with a Suzuki coupling reaction, utilizing the iodo substituent of this compound and an appropriate boronic acid to form a 2'-nitro-[1,1'-biphenyl] derivative. The crucial subsequent step is a reductive cyclization, where the nitro group is reduced (e.g., using Fe/AcOH), and the resulting amine undergoes an intramolecular reaction to close the ring, forming the phenanthridine core. nih.gov

Probes for Enzyme Inhibition Studies

The same synthetic strategies used for creating potential anticancer drugs can be applied to generate specific probes for enzyme inhibition studies. The cyclic hydroxamic acids derived from phenanthridine precursors are a notable example.

Following the synthesis of the 2'-nitro-[1,1'-biphenyl] intermediate as described above, a modified reductive cyclization can be employed. Instead of using strong reducing agents that lead to the phenanthridine lactam, milder conditions (e.g., Zn/NH₄Cl) can be used to reduce the nitro group to a hydroxylamine (B1172632), which then cyclizes to form a cyclic hydroxamic acid. nih.gov These specific molecules have been synthesized and evaluated for their ability to inhibit lipoxygenase enzymes, such as 5-, 12-, and 15-lipoxygenase, which are involved in inflammatory pathways and are targets in cancer and inflammation research. nih.gov This demonstrates the utility of this compound in constructing targeted molecules for studying specific enzyme functions.

Building Block for Advanced Organic Scaffolds

The reactivity of this compound makes it an ideal building block for constructing complex, advanced organic scaffolds, including a variety of heterocyclic and polycyclic systems that are central to materials science and drug discovery.

Construction of Diverse Heterocyclic Systems

This compound facilitates the synthesis of numerous heterocyclic frameworks through strategic manipulation of its functional groups.

Quinazolinones: As detailed in the antimicrobial section, the reduction of the nitro group to an amine, followed by cyclization with reagents like acetic anhydride and hydrazine, provides a reliable route to iodo-substituted quinazolinones. researchgate.net

Benzimidazoles: The conversion to an o-phenylenediamine precursor enables the synthesis of a wide range of 2-substituted benzimidazoles, which are privileged structures in medicinal chemistry. researchgate.netrsc.org

Pyrroles: The iodo group is perfectly positioned for use in tandem reactions. A proposed route involves a Sonogashira coupling of this compound with a terminal alkyne. Following the coupling, a 5-endo-dig cyclization, potentially after modification of the adjacent ester and nitro groups, can lead to the formation of highly substituted pyrrole (B145914) rings, a common motif in biologically active molecules. documentsdelivered.com

Table 2: Heterocyclic Systems Derived from this compound

Heterocyclic System Key Synthetic Strategy Primary Reactions Involved
Quinazolinones Reductive Cyclization Nitro Reduction, Acylation, Cyclization with Nitrogen Nucleophile
Benzimidazoles Diamine Condensation Nitro Reduction, Nitration, Second Nitro Reduction, Cyclocondensation
Pyrroles Tandem Coupling/Cyclization Sonogashira Coupling, Intramolecular Cyclization (5-endo-dig)

Integration into Polycyclic Frameworks

The construction of multi-ring, or polycyclic, systems is a significant challenge in organic synthesis. This compound provides a strategic entry point for building such complex frameworks, most notably phenanthridines.

The synthesis of the phenanthridine skeleton is a prime example of integrating the starting material into a larger polycyclic structure. The process hinges on two powerful and well-established reactions. First, a palladium-catalyzed Suzuki coupling is used to form a C-C bond between the iodo-substituted carbon of the benzoate (B1203000) and an aryl boronic acid, creating a biphenyl (B1667301) intermediate. This step builds the fundamental carbon skeleton of the final product. Second, a reductive cyclization of the ortho-positioned nitro group is initiated. This reaction forms a new six-membered nitrogen-containing ring, fusing the two phenyl rings together and completing the tricyclic phenanthridine framework. nih.govnih.gov This elegant two-stage process transforms a simple benzene (B151609) derivative into a complex, rigid, and planar polycyclic system that is of significant interest in medicinal and materials chemistry.

Applications of this compound in Functional Material Synthesis Remain Largely Undocumented in Publicly Available Research

The presence of an iodine atom suggests the potential for participation in cross-coupling reactions, which are fundamental to the synthesis of many conjugated polymer backbones. Similarly, the nitro group can be a precursor to an amino group, a common functionality in the design of various functional materials. However, specific examples and detailed studies employing "this compound" for these purposes are not described in the current body of scientific literature.

Consequently, a detailed, evidence-based article on the role of "this compound" as a key synthetic intermediate in the creation of complex molecular architectures for functional materials cannot be constructed at this time. The information required to populate data tables with research findings, as per the specified outline, is not available. Further research and publication in this specific area would be necessary to elaborate on its practical applications in materials science.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For methyl 2-iodo-5-nitrobenzoate, both ¹H and ¹³C NMR spectroscopy provide crucial information about the electronic environment of each nucleus, confirming the substitution pattern of the benzene (B151609) ring.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the chemical shift, integration, and multiplicity of the protons in the molecule. rsc.org The aromatic region of the spectrum for methyl 2-iodo-5-nitrobenzoate is particularly informative, showing three distinct signals corresponding to the protons on the benzene ring. rsc.org A singlet is observed for the methyl ester protons. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of methyl 2-iodo-5-nitrobenzoate shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. rsc.org The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro group and the iodo group. rsc.org

¹H and ¹³C NMR Spectroscopic Data for Methyl 2-iodo-5-nitrobenzoate in CDCl₃. rsc.org
NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H8.64d2.7Aromatic CH
8.23d8.6Aromatic CH
7.99dd8.7, 2.7Aromatic CH
4.01s--OCH₃
¹³C165.1--C=O
147.8--Aromatic C-NO₂
143.0--Aromatic CH
136.3--Aromatic C-CO₂Me
126.5--Aromatic CH
125.7--Aromatic CH
102.8--Aromatic C-I
53.3---OCH₃

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of methyl 2-iodo-5-nitrobenzoate displays characteristic absorption bands that confirm the presence of the ester and nitro functional groups, as well as the aromatic ring. rsc.org

Key vibrational frequencies include a strong absorption for the carbonyl (C=O) stretch of the ester group. The nitro group (NO₂) exhibits two distinct stretching vibrations, one symmetric and one asymmetric. The presence of the carbon-iodine (C-I) bond can also be identified by its characteristic stretching vibration, although it appears at lower frequencies. Aromatic C-H and C=C stretching vibrations are also observed. rsc.org

Characteristic Infrared Absorption Bands for Methyl 2-iodo-5-nitrobenzoate. rsc.org
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
1686, 1669C=O stretchEster
1603C=C stretchAromatic Ring
1469, 1441NO₂ asymmetric stretchNitro
1260, 1236C-O stretchEster
1084, 1060C-H in-plane bendAromatic Ring
905NO₂ symmetric stretchNitro
722C-H out-of-plane bendAromatic Ring

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. In the mass spectrum of methyl 2-iodo-5-nitrobenzoate, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The presence of the nitro group can lead to the loss of NO₂ or O. The iodine atom, being a heavy halogen, also influences the fragmentation, and its presence is confirmed by the isotopic pattern if high-resolution mass spectrometry is used. The base peak in the spectrum corresponds to the most stable fragment ion formed. rsc.org

Mass Spectrometry Data for Methyl 2-iodo-5-nitrobenzoate. rsc.org
m/zRelative Intensity (%)Assignment
30810[M+1]⁺
30799[M]⁺
27718[M - NO]⁺
276100[M - OCH₃]⁺

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Crystallographic Data for the Analogous Compound, Methyl 5-chloro-2-nitrobenzoate. researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.2616 (9)
b (Å)22.470 (5)
c (Å)9.3894 (19)
β (°)90.64 (3)
Volume (ų)899.1 (3)
Z4

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For Methyl 5-iodo-2-nitrobenzoate, these calculations can map the distribution of electrons and predict regions susceptible to chemical attack.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide a theoretical framework for understanding the molecule's stability, hardness, and electrophilicity.

Interactive Data Table: Calculated Global Reactivity Descriptors

DescriptorFormulaSignificancePredicted Trend for this compound
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.High, due to electron-withdrawing groups.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.High, indicating a good electron acceptor.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.Moderate to high, suggesting good stability.
Electrophilicity Index (ω) ω = (I + A)2 / (8η)Propensity to act as an electrophile.High, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites for electrophilic and nucleophilic reactions. For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro and ester groups, indicating these are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring, suggesting susceptibility to nucleophilic attack. The presence of the electron-withdrawing groups enhances the positive potential on the ring.

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are used to determine the most stable three-dimensional arrangement (conformation) of a molecule and to study how it interacts with other molecules.

Conformational Analysis: The structure of this compound is characterized by the orientation of the methyl ester and nitro substituents relative to the benzene (B151609) ring. While the benzene ring itself is planar, the substituents can rotate around their single bonds. Conformational analysis, often performed using methods like Monte Carlo or systematic searches combined with energy calculations (e.g., semi-empirical or DFT), aims to identify the lowest energy conformers.

For analogous compounds like Methyl 5-chloro-2-nitrobenzoate and Methyl 5-iodo-2-methoxybenzoate, crystallographic studies have shown that the molecules are nearly planar. However, some twisting of the substituent groups is observed to relieve steric strain. In this compound, a key point of interest would be the dihedral angle between the plane of the nitro group and the plane of the benzene ring, as well as the orientation of the methyl ester group. Theoretical calculations would likely confirm that a near-planar conformation is the most energetically favorable state.

Interactive Data Table: Key Torsional Angles for Conformational Analysis

Torsional AngleAtoms InvolvedDescriptionExpected Finding
Nitro Group Twist O-N-C2-C1Defines the orientation of the nitro group relative to the ring.A small twist from planarity to minimize steric hindrance.
Ester Group Twist C2-C1-C=ODefines the orientation of the carbonyl group relative to the ring.Likely near-planar to maximize conjugation.
Methyl Ester Orientation C1-C-O-CH3Defines the orientation of the methyl group.The s-trans or s-cis conformation would be evaluated for stability.

Intermolecular Interactions: Molecular modeling can also predict how molecules of this compound pack together in a solid state. Studies on similar structures reveal the importance of weak intermolecular forces. For instance, the crystal structure of Methyl 5-chloro-2-nitrobenzoate shows that molecules are linked by weak C—H···O hydrogen bonds and π–π stacking interactions between benzene rings. Computational models can quantify the energy of these interactions, helping to explain the observed crystal packing and physical properties like melting point.

Computational Predictions of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic data, such as NMR and IR spectra. These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ). By optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with an appropriate basis set) and then performing NMR calculations, a theoretical spectrum can be generated. For this compound, this would involve predicting the 1H and 13C chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of peaks in an experimental spectrum. Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or intermolecular interactions not fully captured by the model.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation reveals the energies corresponding to different vibrational modes (stretching, bending, etc.). These calculated frequencies often require scaling to correct for approximations in the computational method and the neglect of anharmonicity. For this compound, key predicted vibrational bands would include:

C=O stretching of the ester group.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-I stretching.

Aromatic C-H and C=C stretching.

Comparing the predicted spectrum with an experimental one can provide strong evidence for the compound's identity and structural features.

Emerging Research Directions and Future Prospects for Methyl 5 Iodo 2 Nitrobenzoate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the iodo group on the aromatic ring makes Methyl 5-iodo-2-nitrobenzoate an excellent substrate for cross-coupling reactions, which are fundamental for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. Future research is centered on developing advanced catalytic systems that offer superior performance over traditional catalysts.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are paramount. bohrium.com The development of next-generation palladium precatalysts and ligands is a major focus. rsc.org For instance, catalyst systems incorporating sterically hindered chelating alkylphosphines have shown high efficiency in the amination of aryl halides. bohrium.com Ligands like AdBrettPhos have enabled challenging C-N cross-coupling reactions involving heterocyclic bromides, a principle applicable to the iodo-nitrobenzoate scaffold. mit.edu

Another promising avenue is the use of heterogeneous catalysts, which simplify product purification and catalyst recycling. Research into palladium nanoparticles supported on materials like titanium dioxide (Pd/TiO2) or magnetic nanoparticles (Fe3O4@Pd) for Suzuki reactions is ongoing. mdpi.com Similarly, palladium supported on polymer nanotubes has demonstrated superior activity and reusability in aqueous media, aligning with the goals of green chemistry. rsc.org These systems could provide highly active and recyclable catalysts for transformations of this compound.

Catalyst SystemTarget ReactionKey AdvantagesRelevant Findings
Palladium / Biarylphosphine Ligands (e.g., AdBrettPhos, SPhos)Buchwald-Hartwig C-N CouplingHigh efficiency for challenging substrates, mild reaction conditions. researchgate.netEnables coupling of primary amides and amines with aryl halides containing multiple heteroatoms. mit.edu
PEPPSI-type Palladium Complexes Suzuki-Miyaura C-C CouplingHigh activity in polar solvents, good yields for biaryl synthesis.Catalysts with more accessible metal centers show enhanced activity. mdpi.com
Palladium on Porous Polymers (e.g., Phenanthroline-based)Suzuki-Miyaura C-C CouplingHigh activity in aqueous media, excellent reusability (up to 7 cycles). rsc.orgStrong chelating effect of the polymer stabilizes Pd nanoparticles and enhances performance. rsc.org
Palladium / Imidazole (B134444) Systems Suzuki-Miyaura C-C CouplingInexpensive, commercially available ligands; high activity at low temperatures. researchgate.netIn situ catalyst generation from PdCl2(MeCN)2 and imidazole ligands shows encouraging results. researchgate.net

Integration into Flow Chemistry and Automation for Scalable Synthesis

Traditional batch synthesis methods often face challenges with safety, scalability, and process control, particularly for reactions involving energetic materials like nitroaromatic compounds. beilstein-journals.orgewadirect.com Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful technology to overcome these limitations. bohrium.comacs.org

The integration of this compound synthesis and its subsequent transformations into automated flow platforms offers significant advantages. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control of highly exothermic reactions, thereby enhancing safety. ewadirect.com This is particularly relevant for nitration steps in its synthesis and for the reduction of the nitro group, a common downstream transformation that can be performed more safely and efficiently in a continuous manner. beilstein-journals.orgacs.org

Automated synthesis platforms, sometimes called "robotic chemists," can perform complex, multi-step reaction sequences without manual intervention. bohrium.comresearchgate.net These systems can integrate reaction execution with real-time monitoring and optimization, leading to higher yields and purity. bohrium.com By combining continuous-flow synthesis with solid-phase techniques (SPS-flow), intermediates like this compound can be modified in a sequential, automated fashion, accelerating the discovery of new derivatives. innovationnewsnetwork.comnus.edu.sg

ParameterBatch SynthesisFlow Chemistry / Automation
Safety Higher risk for exothermic reactions (e.g., nitration) due to poor heat dissipation. ewadirect.comEnhanced safety due to small reactor volumes and superior heat transfer. ewadirect.com
Process Control Difficult to maintain precise control over temperature and mixing.Precise control over reaction parameters (temperature, pressure, residence time). bohrium.com
Scalability Scaling up can be complex and may change reaction outcomes.Scalable by running the system for longer durations or "numbering-up" reactors. ewadirect.com
Efficiency Often requires manual work-up and purification between steps.Enables "telescoped" multi-step synthesis, reducing manual handling and waste. acs.org
Reproducibility Can be subject to human error and batch-to-batch variability.Highly reproducible due to computer automation and precise control. bohrium.com

Exploration of Unconventional Reaction Media and Conditions

The principles of green and sustainable chemistry are increasingly influencing the choice of solvents and reaction conditions in organic synthesis. ekb.eg Research is moving away from conventional volatile organic solvents toward more environmentally benign alternatives for reactions involving intermediates like this compound. isca.me

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) are at the forefront of this exploration. nih.govmdpi-res.com These non-conventional media are characterized by extremely low vapor pressure, reducing air pollution and workplace exposure. nih.gov They can also act as catalysts or co-catalysts and can facilitate product separation and catalyst recycling. researchgate.net For instance, Suzuki-Miyaura coupling reactions have been successfully performed in aqueous systems or in ILs, which could be applied to this compound to develop greener synthetic protocols. rsc.org

Water itself is being reinvestigated as a viable solvent for organic reactions, despite the low solubility of many organic compounds. nih.gov Catalyst-free nucleophilic aromatic substitution reactions of other nitroaromatic compounds have been successfully demonstrated in water, suggesting a potential green pathway for derivatizing the activated aromatic ring of this compound. nih.gov

Reaction MediumKey PropertiesPotential Application for this compound
Conventional Organic Solvents (e.g., Toluene, THF)Good solubility for organic compounds; often volatile, flammable, and/or toxic.Standard medium for cross-coupling and substitution reactions.
Ionic Liquids (ILs) Negligible vapor pressure, high thermal stability, tunable solvent properties. nih.govGreen alternative for Suzuki or Buchwald-Hartwig couplings, potentially enhancing catalyst stability and recyclability. researchgate.net
Deep Eutectic Solvents (DESs) Biodegradable, low cost, simple preparation from natural components. mdpi.comresearchgate.netEco-friendly medium for metal-catalyzed reactions or nucleophilic substitutions.
Water Non-toxic, non-flammable, inexpensive.Medium for aqueous-phase catalysis (e.g., with water-soluble ligands) or catalyst-free nucleophilic substitutions. rsc.orgnih.gov
Supercritical Fluids (e.g., scCO2)Gas-like viscosity and liquid-like density, non-toxic. isca.meFacilitates rapid diffusion and easy removal post-reaction, suitable for extractions and reactions. researchgate.net

Design and Synthesis of New Derivatives with Tunable Chemical Properties

The true value of this compound lies in its potential as a building block for a diverse range of more complex molecules. Its three functional groups can be modified independently or in sequence to fine-tune the steric and electronic properties of the resulting derivatives for applications in medicinal chemistry and materials science.

Transformations at the Iodo Group (C5): The C-I bond is the most common site for modification, primarily through palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling can introduce a wide variety of aryl or heteroaryl groups, while Buchwald-Hartwig amination allows for the formation of C-N bonds with amines, amides, and carbamates. mdpi.comnih.gov

Transformations at the Nitro Group (C2): The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group (–NH2). beilstein-journals.org This transformation drastically alters the electronic character of the molecule, converting the electron-deficient ring into an electron-rich one. The resulting aniline (B41778) derivative, Methyl 5-iodo-2-aminobenzoate, is a versatile intermediate that can undergo a host of further reactions, such as diazotization, acylation, or alkylation.

Transformations at the Ester Group (C1): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which introduces a key functional handle for forming amides via coupling with amines or for other modifications. Alternatively, it can be directly converted to amides or other ester derivatives.

By strategically combining these transformations, a vast chemical space can be accessed, leading to the synthesis of novel compounds with tailored properties for various applications.

Functional GroupReagents and ConditionsResulting DerivativeImpact on Properties
Iodo Group R-B(OH)2, Pd catalyst, base (Suzuki Coupling) mdpi.com5-Aryl-2-nitrobenzoateExtends conjugation, modifies steric bulk and electronic properties.
R2NH, Pd catalyst, base (Buchwald-Hartwig Amination) nih.gov5-Amino-2-nitrobenzoateIntroduces a basic nitrogen center, potential for hydrogen bonding.
Nitro Group H2, Pd/C; or Zn/HCl; or Et3SiH beilstein-journals.orgacs.org2-Amino-5-iodobenzoateConverts electron-withdrawing group to electron-donating; introduces nucleophilic site.
Ester Group LiOH, H2O/THF (Hydrolysis)5-Iodo-2-nitrobenzoic acidIntroduces an acidic site, enables amide bond formation.
R2NH, heat (Aminolysis)5-Iodo-2-nitrobenzamideReplaces ester with amide, alters solubility and hydrogen bonding capability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.